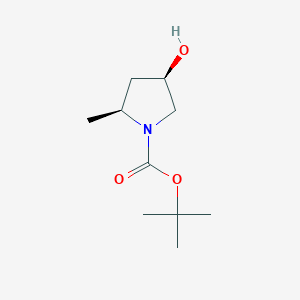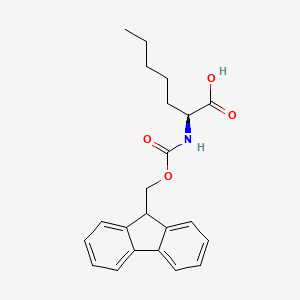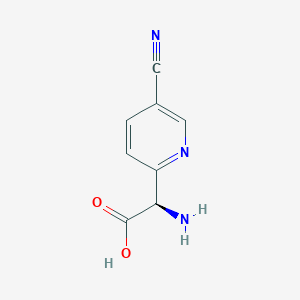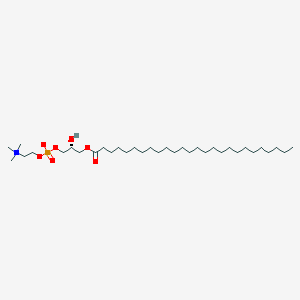
(2R,4R)-Mccpm
Overview
Description
(2R,4R)-Mccpm is a chemical compound with the molecular formula C31H44N2OP2 and a molecular weight of 522.6 g/mol . It is available for purchase from various suppliers for research and pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving (2R,4R)-Mccpm are not detailed in the search results. This could be due to the compound’s specific use cases, proprietary knowledge, or the focus of current research .Physical And Chemical Properties Analysis
(2R,4R)-Mccpm has a molecular weight of 522.64 g/mol . It is insoluble with a solubility of 2.9E -5 g/L at 25 ºC . Further physical and chemical properties are not provided in the search results .Scientific Research Applications
Chiral Ligand Synthesis
(2R,4R)-Mccpm: serves as an interesting precursor for the synthesis of chiral ligands. Specifically, it can be employed in the asymmetric reduction of acetylacetone to produce chiral diols. This process is catalyzed by a ketoreductase (KRED). Biocatalysis, however, often faces challenges related to low substrate concentrations and enzyme stability in unconventional media. Researchers have developed engineered KRED variants applicable in neat substrate systems, allowing for efficient chiral diol synthesis. In fact, product concentrations of up to 208 g/L have been achieved .
Group II Metabotropic Glutamate Receptor Agonist
(2R,4R)-Mccpm: also acts as a selective agonist for group II metabotropic glutamate receptors (mGluRs). These receptors play essential roles in synaptic transmission and neuronal signaling. By targeting group II mGluRs, this compound may modulate neurotransmitter release and impact various physiological processes. Researchers have cited its use in studies related to these receptors .
Mechanism of Action
Target of Action
The primary target of (2R,4R)-Mccpm, also known as (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT), is the viral reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of HIV, making it a key target for anti-HIV agents .
Mode of Action
(2R,4R)-Mccpm interacts with its target by being metabolized to its active triphosphate form, which then inhibits the viral RT . The inhibition of RT activity results in the prevention of viral replication .
Biochemical Pathways
The biochemical pathway primarily affected by (2R,4R)-Mccpm is the HIV replication pathway. By inhibiting the RT enzyme, this compound disrupts the conversion of viral RNA into DNA, a critical step in the replication of HIV .
Pharmacokinetics
SL-01 displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats . The major metabolic pathways of SL-01 involved methylation, reduction, hydrolysis, and dealkylation .
Result of Action
The result of (2R,4R)-Mccpm’s action is the inhibition of HIV replication. By preventing the conversion of viral RNA into DNA, this compound effectively halts the replication process of the virus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAVWOTKQHAAN-FYBSXPHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)


![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)




![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)